molecular formula C5H3ClN2O2 B1357646 5-Chloropyrimidine-4-carboxylic acid CAS No. 64224-65-3

5-Chloropyrimidine-4-carboxylic acid

Cat. No. B1357646
Key on ui cas rn: 64224-65-3
M. Wt: 158.54 g/mol
InChI Key: AXGQUUGCTSWSMC-UHFFFAOYSA-N
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Patent
US04144339

Procedure details

Sodium methoxide (162 g) is added to a solution of mucochloric acid (169 g) and formamidine acetate (208 g) in methanol (3 liters) over the course of 20 minutes, and the reaction mixture is heated for 1 hour at 35°-40° C., and then for one and a half hours under reflux. The solvent is removed and water (500 cc) is added to the residue. The aqueous mixture is extracted with ethyl acetate (2 liters). The aqueous phase is brought to pH 1 by the addition of concentrated hydrochloric acid, and the aqueous phase is extracted with ethyl acetate (5 liters). The organic phase is dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness. The residue is washed with diethyl ether (300 cc) and then with diisopropyl ether (600 cc). 4-Carboxy-5-chloropyrimidine (55.6 g), melting at 190° C., is obtained.
Name
Sodium methoxide
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([OH:12])(=[O:11])/[C:5](=[C:7](\[CH:9]=O)/[Cl:8])/Cl.C(O)(=O)C.[CH:17]([NH2:19])=[NH:18]>CO>[C:4]([C:5]1[C:7]([Cl:8])=[CH:9][N:19]=[CH:17][N:18]=1)([OH:12])=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
Sodium methoxide
Quantity
162 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
169 g
Type
reactant
Smiles
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
Name
Quantity
208 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
3 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 1 hour at 35°-40° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
for one and a half hours under reflux
CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
water (500 cc) is added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture is extracted with ethyl acetate (2 liters)
ADDITION
Type
ADDITION
Details
The aqueous phase is brought to pH 1 by the addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate (5 liters)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
The residue is washed with diethyl ether (300 cc)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=NC=NC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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